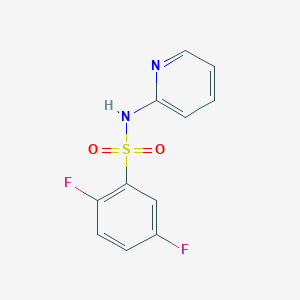![molecular formula C18H29N3O3S B5359656 5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide](/img/structure/B5359656.png)
5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide, commonly known as ESI-09, is a small molecule inhibitor that has been widely studied in scientific research. It is a potent and selective inhibitor of the Wnt signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer progression.
Mécanisme D'action
ESI-09 inhibits the Wnt pathway by binding to the protein Porcupine, which is responsible for adding a lipid modification to Wnt proteins. This modification is necessary for the secretion and activation of Wnt proteins, which then activate downstream signaling pathways. By inhibiting Porcupine, ESI-09 blocks the secretion and activation of Wnt proteins, leading to decreased signaling activity.
Biochemical and Physiological Effects:
ESI-09 has been shown to have several biochemical and physiological effects on cells and tissues. In cancer cells, ESI-09 inhibits cell proliferation and induces apoptosis, leading to decreased tumor growth. In stem cells, ESI-09 promotes differentiation towards specific lineages, such as osteoblasts or adipocytes. In animal models, ESI-09 has been shown to improve bone density and promote tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
ESI-09 has several advantages as a tool compound for studying the Wnt pathway. It is a potent and selective inhibitor of Porcupine, with minimal off-target effects. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, ESI-09 does have some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in animal studies. It also has poor solubility in aqueous solutions, which may limit its use in certain experimental systems.
Orientations Futures
There are several future directions for the study of ESI-09 and the Wnt pathway. One area of interest is the development of more potent and selective inhibitors of Porcupine. Another area of interest is the investigation of the role of the Wnt pathway in tissue regeneration and repair, with the goal of developing new therapies for diseases such as osteoporosis and diabetes. Additionally, the use of ESI-09 in combination with other therapies, such as chemotherapy or immunotherapy, may lead to improved outcomes in cancer treatment.
Méthodes De Synthèse
The synthesis of ESI-09 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-ethylpiperazine with p-toluenesulfonyl chloride to form 4-ethylpiperazine-1-sulfonyl chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)-N-isobutyl-2-methylbenzamide to form the desired product, ESI-09. The purity and yield of ESI-09 can be improved by using various purification techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
ESI-09 has been widely used as a tool compound to study the Wnt signaling pathway in various biological systems. The Wnt pathway is involved in many cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of the Wnt pathway is associated with numerous diseases, including cancer, osteoporosis, and Alzheimer's disease. ESI-09 has been shown to inhibit the Wnt pathway in vitro and in vivo, leading to decreased cell proliferation and tumor growth. It has also been used to investigate the role of the Wnt pathway in stem cell differentiation and tissue regeneration.
Propriétés
IUPAC Name |
5-(4-ethylpiperazin-1-yl)sulfonyl-2-methyl-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-5-20-8-10-21(11-9-20)25(23,24)16-7-6-15(4)17(12-16)18(22)19-13-14(2)3/h6-7,12,14H,5,8-11,13H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSSVIAAWHNFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({4-[(1-pyrrolidinylcarbonyl)amino]phenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5359583.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(5-methyl-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5359589.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide](/img/structure/B5359600.png)
![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5359610.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5359611.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5359615.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5359623.png)
![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5359642.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5359643.png)

![ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5359654.png)
![(3-methyl-4-pyridinyl)(2-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)amine](/img/structure/B5359661.png)

![methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B5359675.png)